Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one” is a chemical compound with the molecular formula C25H20N2O5 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one” is represented by the InChI code: 1S/C25H20N2O5/c28-23-13-27 (22-12-6-5-11-21 (22)26 (23)14-24 (29)30)25 (31)32-15-20-18-9-3-1-7-16 (18)17-8-2-4-10-19 (17)20/h1-12,20H,13-15H2, (H,29,30) .Physical And Chemical Properties Analysis
“Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one” is a solid compound . Its molecular weight is 428.44 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed .Scientific Research Applications
Self-Assembly and Functional Material Fabrication
Fmoc-modified amino acids and short peptides exhibit significant self-assembly properties, which are enhanced by the hydrophobicity and aromaticity of the Fmoc moiety. This characteristic facilitates the fabrication of functional materials with applications in cell cultivation, bio-templating, optical enhancements, drug delivery, catalysis, therapeutic interventions, and antibiotic development. These materials offer innovative approaches to address various biomedical and chemical challenges, highlighting the versatility and potential of Fmoc-modified biomolecules in scientific research (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Microwave-Assisted Multicomponent Synthesis
A novel method utilizing Fmoc-protected α-amino acid in a one-pot, two-step reaction under microwave irradiation was developed for the efficient synthesis of dihydroquinoxalinones. This approach facilitates the synthesis of novel bicyclic quinoxalin-2-ones, demonstrating a significant advancement in the field of organic synthesis and medicinal chemistry. This methodology exhibits good functional group tolerance and simplifies product isolation and purification, showcasing the utility of Fmoc-protected amino acids in the development of complex organic compounds (Dalvi, Lin, Paike, & Sun, 2015).
Peptide and Peptidomimetic Synthesis
The Fmoc strategy is pivotal in the solid-phase synthesis of peptides and peptidomimetics, providing a versatile and efficient approach to the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. Advancements in solid supports, linkages, side chain protecting groups, and solvation conditions have greatly enhanced the scope and efficiency of Fmoc solid phase peptide synthesis, enabling the synthesis of complex molecules for bioorganic chemistry applications (Fields & Noble, 2009).
Enzymatic Dephosphorylation for Hydrogel Fabrication
Fmoc-tyrosine hydrogels can be formed through enzymatic dephosphorylation under physiological conditions, offering a novel method for creating nanostructured hydrogels with tunable mechanical properties. This approach allows for the control of gelation time, mechanical properties, and molecular arrangements, offering potential applications in three-dimensional cell culture and biomedical engineering (Thornton, Smith, Merry, & Ulijn, 2009).
Future Directions
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-3H-quinoxalin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23-13-27(22-12-6-5-11-21(22)26(23)14-24(29)30)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20H,13-15H2,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMUPDRNDYUXBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373302 |
Source
|
Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one | |
CAS RN |
269078-84-4 |
Source
|
Record name | [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.